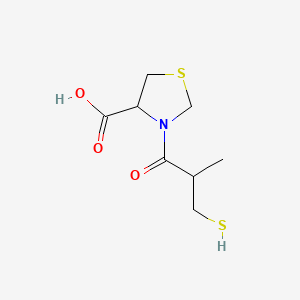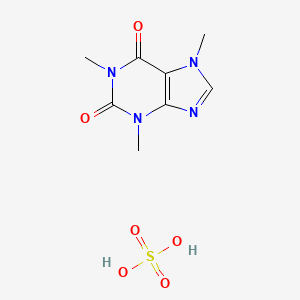
Sulfuric acid;1,3,7-trimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid;1,3,7-trimethylpurine-2,6-dione is a compound that combines sulfuric acid with 1,3,7-trimethylpurine-2,6-dione. . This compound is known for its stimulating effects on the human body, particularly in enhancing alertness and reducing fatigue.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,7-trimethylpurine-2,6-dione can be synthesized through various methods. One common method involves the methylation of xanthine derivatives. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction is carried out in an organic solvent like acetone or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, caffeine is often extracted from natural sources such as coffee beans and tea leaves. The extraction process involves several steps, including solvent extraction, filtration, and crystallization. The extracted caffeine is then purified to remove any impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Caffeine can be oxidized to form various products, including theobromine and paraxanthine.
Reduction: Reduction reactions can convert caffeine into other methylxanthines.
Substitution: Caffeine can undergo substitution reactions, particularly at the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents for caffeine.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Theobromine, paraxanthine
Reduction: Various methylxanthines
Substitution: Alkylated or acylated caffeine derivatives
Scientific Research Applications
1,3,7-trimethylpurine-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
1,3,7-trimethylpurine-2,6-dione exerts its effects primarily through antagonism of adenosine receptors in the central nervous system. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine . This results in heightened alertness and reduced perception of fatigue .
Comparison with Similar Compounds
1,3,7-trimethylpurine-2,6-dione is similar to other methylxanthines such as theobromine and theophylline. it is unique in its potency and widespread use:
Theobromine: Found in chocolate, less potent as a stimulant compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases like asthma, has bronchodilator effects.
These compounds share similar structures and mechanisms of action but differ in their specific effects and applications .
Properties
CAS No. |
65116-85-0 |
|---|---|
Molecular Formula |
C8H12N4O6S |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
sulfuric acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.H2O4S/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-5(2,3)4/h4H,1-3H3;(H2,1,2,3,4) |
InChI Key |
SJIBZKDUKYMSBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
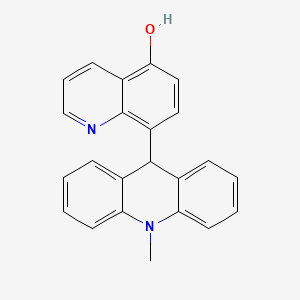
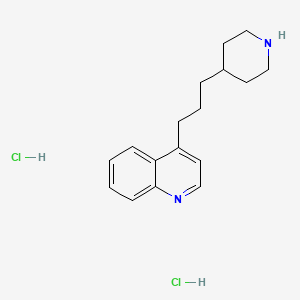
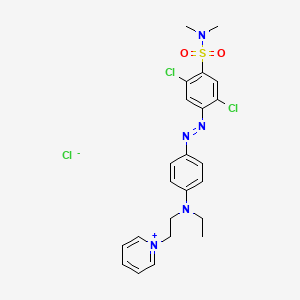
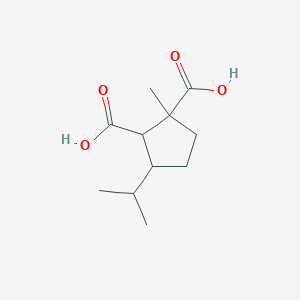

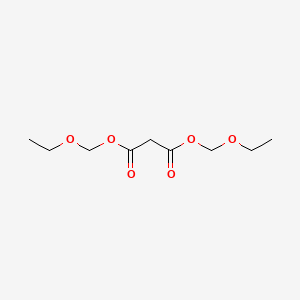


![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)
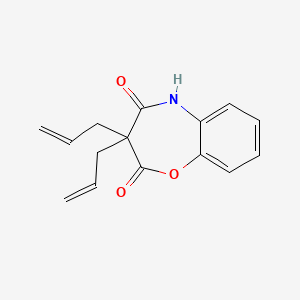
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
